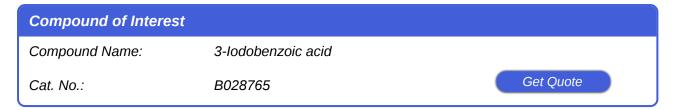


# 3-Iodobenzoic Acid: A Comprehensive Technical Guide

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CAS Number: 618-51-9

This technical guide provides an in-depth overview of **3-lodobenzoic acid**, a versatile halogenated aromatic carboxylic acid. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work. This guide covers its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its relevance in biological pathways.

## **Core Properties of 3-Iodobenzoic Acid**

**3-lodobenzoic acid** is a white to beige crystalline powder.[1] Its core structure consists of a benzene ring substituted with a carboxylic acid group and an iodine atom at the meta position. This substitution pattern imparts specific reactivity and properties that make it a valuable building block in organic synthesis.

### **Physicochemical Data**

A summary of the key quantitative properties of **3-lodobenzoic acid** is presented in the table below for easy reference and comparison.



Property	Value	Source(s)
CAS Number	618-51-9	[1][2]
Molecular Formula	C7H5IO2	[2]
Molecular Weight	248.02 g/mol	[2]
Melting Point	185-189 °C	[3]
Boiling Point	Data not readily available	[3]
Density	2.18 g/mL	[2]
рКа	Approximately 3.86	
Solubility	Insoluble in water; Soluble in alcohol, ether, chloroform, and methanol.[1]	[1]
Appearance	White to beige crystalline powder	[1]

### **Experimental Protocols**

Detailed methodologies for the synthesis, purification, and a common application of **3-lodobenzoic acid** are provided below. These protocols are based on established literature procedures.

# Synthesis of 3-lodobenzoic Acid via Diazotization of 3-Aminobenzoic Acid

This protocol describes the synthesis of **3-lodobenzoic acid** from 3-aminobenzoic acid through a Sandmeyer-type reaction.

#### Materials:

- 3-Aminobenzoic acid
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)



- Sodium Nitrite (NaNO<sub>2</sub>)
- Potassium Iodide (KI)
- Sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution
- Ice
- Deionized water
- Ethanol

#### Procedure:

- In a suitable reaction vessel, dissolve 3-aminobenzoic acid in a dilute solution of sulfuric acid.
- Cool the mixture to 0-5 °C in an ice bath.
- Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
- In a separate beaker, dissolve potassium iodide in water.
- Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.
  Nitrogen gas will evolve.
- After the addition is complete, gently warm the reaction mixture to room temperature and then heat to approximately 50 °C until the evolution of nitrogen ceases.
- Cool the mixture and collect the crude **3-lodobenzoic acid** by vacuum filtration.
- Wash the crude product with cold water, followed by a dilute solution of sodium thiosulfate to remove any unreacted iodine, and finally with cold water again.
- The crude product can be purified by recrystallization.

### Purification of 3-lodobenzoic Acid by Recrystallization



#### Materials:

- Crude 3-lodobenzoic acid
- · Aqueous acetone or ethanol

#### Procedure:

- Dissolve the crude 3-lodobenzoic acid in a minimum amount of hot aqueous acetone or ethanol.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.
- Allow the filtrate to cool slowly to room temperature to form crystals.
- Further cool the mixture in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
- Dry the crystals in a vacuum oven.

# Suzuki-Miyaura Cross-Coupling Reaction Using 3-Iodobenzoic Acid

This protocol outlines a typical Suzuki-Miyaura reaction to form a biaryl compound using **3-lodobenzoic acid** as the aryl halide.

#### Materials:

- 3-lodobenzoic acid
- An arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or Pd(OAc)<sub>2</sub>)
- A base (e.g., K<sub>2</sub>CO<sub>3</sub>, Na<sub>2</sub>CO<sub>3</sub>, or Cs<sub>2</sub>CO<sub>3</sub>)



- A suitable solvent (e.g., toluene, dioxane, or DMF/water mixture)
- Inert gas (Nitrogen or Argon)

#### Procedure:

- To a reaction flask, add **3-lodobenzoic acid**, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
- Add the solvent to the flask.
- Degas the mixture by bubbling with an inert gas for 15-30 minutes.
- Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

### **Biological Significance and Signaling Pathways**

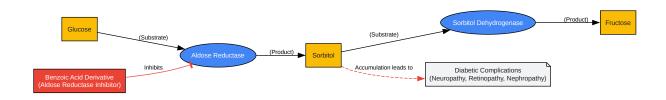
While **3-lodobenzoic acid** itself is primarily a synthetic building block, its derivatives have been investigated for a range of biological activities, including as enzyme inhibitors. A notable area of research is the development of aldose reductase inhibitors for the potential treatment of diabetic complications.

### The Polyol Pathway and Aldose Reductase Inhibition



Under normoglycemic conditions, most cellular glucose is phosphorylated by hexokinase and enters the glycolysis pathway. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway. The first and rate-limiting enzyme in this pathway is aldose reductase, which reduces glucose to sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.

The accumulation of sorbitol and the subsequent metabolic imbalances are implicated in the pathogenesis of diabetic complications like neuropathy, nephropathy, and retinopathy. Aldose reductase inhibitors, which can be synthesized from precursors like **3-lodobenzoic acid**, block the first step of this pathway, thereby preventing the accumulation of sorbitol and its detrimental effects.



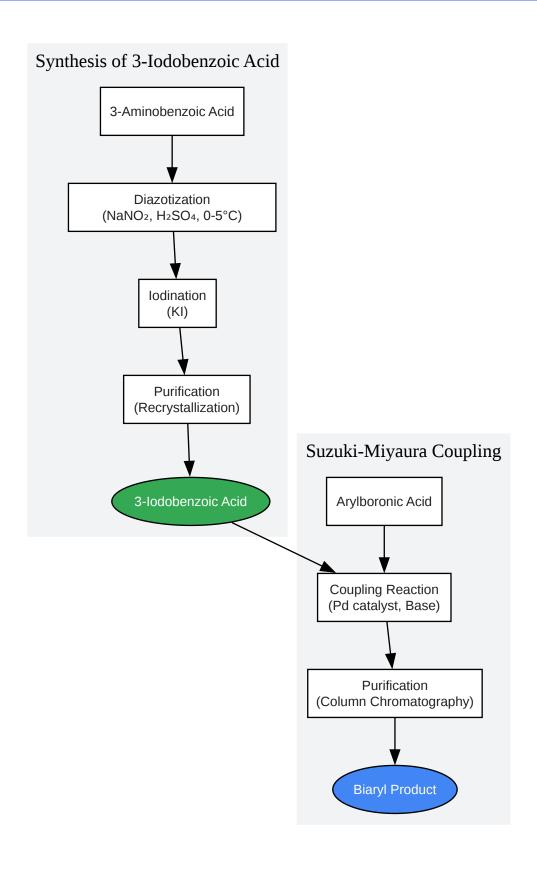
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Caption: The Polyol Pathway and the mechanism of action for an aldose reductase inhibitor.

### **Experimental Workflow for Synthesis and Coupling**

The following diagram illustrates a typical experimental workflow from the synthesis of **3-lodobenzoic acid** to its use in a Suzuki-Miyaura cross-coupling reaction to generate a novel biaryl compound for further study.





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Caption: A generalized workflow for the synthesis and subsequent Suzuki coupling of **3-lodobenzoic acid**.

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### References

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- 2. What are ALDOS inhibitors and how do they work? [synapse.patsnap.com]
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